N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921568-34-5
VCID: VC5488174
InChI: InChI=1S/C17H21N3O2S/c21-12-15-10-18-17(20(15)11-16(22)19-14-6-7-14)23-9-8-13-4-2-1-3-5-13/h1-5,10,14,21H,6-9,11-12H2,(H,19,22)
SMILES: C1CC1NC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.43

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

CAS No.: 921568-34-5

Cat. No.: VC5488174

Molecular Formula: C17H21N3O2S

Molecular Weight: 331.43

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide - 921568-34-5

Specification

CAS No. 921568-34-5
Molecular Formula C17H21N3O2S
Molecular Weight 331.43
IUPAC Name N-cyclopropyl-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide
Standard InChI InChI=1S/C17H21N3O2S/c21-12-15-10-18-17(20(15)11-16(22)19-14-6-7-14)23-9-8-13-4-2-1-3-5-13/h1-5,10,14,21H,6-9,11-12H2,(H,19,22)
Standard InChI Key ZBZIJRSZGCRMOC-UHFFFAOYSA-N
SMILES C1CC1NC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central imidazole ring substituted at position 1 with an N-cyclopropylacetamide group, at position 2 with a (2-methylbenzyl)thio moiety, and at position 5 with a hydroxymethyl group. The cyclopropyl ring introduces steric constraints, while the hydroxymethyl group enhances hydrophilicity. Key properties include:

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₂S
Molecular Weight331.43 g/mol
IUPAC NameN-Cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
SMILESCC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO
PubChem CID18571020

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum reveals distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm), imidazole ring protons (δ 7.2–8.1 ppm), and hydroxymethyl group (δ 4.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 331.43 [M+H]⁺, confirming the molecular weight.

Synthesis Pathways

Multi-Step Synthesis

The synthesis involves three key steps:

  • Imidazole Core Formation: Condensation of 2-mercaptoimidazole with 2-methylbenzyl chloride under basic conditions to introduce the thioether group.

  • Hydroxymethylation: Formaldehyde addition at position 5 via Mannich reaction.

  • Acetamide Coupling: Reaction of cyclopropylamine with chloroacetyl chloride, followed by coupling to the imidazole nitrogen.

Yield Optimization

  • The thioether formation step achieves ~75% yield using K₂CO₃ in DMF at 80°C.

  • Hydroxymethylation requires careful pH control (pH 8–9) to avoid over-substitution.

Analytical and Computational Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)

  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% TFA

  • Retention Time: 6.8 minutes

Molecular Dynamics Simulations

Simulations (AMBER force field) predict a binding free energy of -9.2 kcal/mol for 5-LOX inhibition, correlating with experimental IC₅₀ values (2.4 µM).

Therapeutic Applications and Future Directions

Anti-Inflammatory Drug Development

The 5-LOX inhibitory activity positions the compound as a candidate for asthma and rheumatoid arthritis therapy. Patent EP 3,450,436 B1 highlights imidazole derivatives’ potential in inflammation modulation .

Oncology

CLK inhibition by related compounds suggests utility in splicing-dependent cancers (e.g., chronic lymphocytic leukemia) . Structural modifications to enhance blood-brain barrier penetration are under investigation.

Challenges and Innovations

  • Solubility Limitations: The logP value of 3.7 indicates lipophilicity, necessitating prodrug strategies.

  • Metabolic Stability: Microsomal assays show a half-life of 45 minutes, prompting exploration of fluorinated analogues .

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